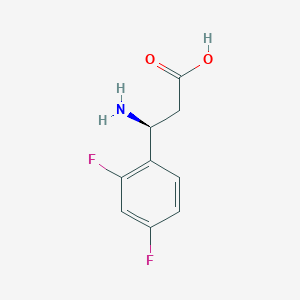

(3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSEGYWKJUNMR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within the Field of Beta Amino Acid Chemistry

Beta-amino acids (β-amino acids) are analogues of the more common alpha-amino acids (α-amino acids), distinguished by having the amino group attached to the third carbon atom (the β-carbon) from the carboxyl group, rather than the second (α-carbon). mmsl.cz This structural difference means that while α-amino acids are the fundamental monomers of proteins in nature, β-amino acids are generally not found in proteins. mmsl.cz However, they are constituents of some naturally occurring, biologically active compounds. mmsl.cz

In synthetic chemistry, β-amino acids are of considerable interest because their inclusion into peptide chains can create peptidomimetics with unique secondary structures and enhanced stability. fluorochem.co.uk Peptides constructed from or containing β-amino acids are often more resistant to enzymatic degradation by proteases compared to their natural α-peptide counterparts. fluorochem.co.uk This increased stability is a highly desirable attribute in the development of therapeutic peptides. Furthermore, the additional carbon in the backbone of β-amino acids allows for a wider range of conformational possibilities, enabling the design of novel peptide folds and architectures. acs.org

Within this framework, (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid holds particular significance. The difluorophenyl group is a key structural feature. The introduction of fluorine atoms into organic molecules can profoundly influence their properties, often leading to enhanced metabolic stability and increased binding affinity to biological targets. chemimpex.comchemimpex.comchemimpex.com Therefore, this compound serves as a valuable precursor for synthesizing β-peptides and other bioactive molecules where these improved pharmacological properties are sought. chemimpex.com Its application is particularly noted in the development of compounds targeting neurological disorders. chemimpex.comchemimpex.comchemimpex.com

Strategic Importance As a Chiral Building Block in Advanced Organic Synthesis

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer elegant and environmentally benign pathways to enantiomerically pure compounds. These strategies leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures or create chiral centers with high fidelity.

Lipase-Catalyzed Enantioselective Transformations in Solvent Systems

An efficient enzymatic method for the synthesis of this compound has been developed utilizing the hydrolytic activity of lipases in organic solvent systems. nih.gov This approach is centered on the kinetic resolution of a racemic mixture of the corresponding β-amino ester.

The process employs lipase (B570770) PSIM, an immobilized lipase from Burkholderia cepasia, to selectively hydrolyze the (S)-enantiomer of the racemic ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride. The reaction is typically conducted in diisopropyl ether (iPr₂O) at a controlled temperature of 45 °C, with the addition of triethylamine (B128534) (Et₃N) and water. nih.gov The lipase exhibits high enantioselectivity, leading to the formation of the desired (S)-amino acid, while the (R)-amino ester remains largely unreacted.

This methodology provides both the (S)-amino acid and the (R)-amino ester with excellent enantiomeric excess (ee), often exceeding 99%. nih.gov The chemical yields for the desired (S)-amino acid are typically good, generally above 48%. nih.gov The separation of the product acid from the unreacted ester is straightforward, making this a practical and efficient route for obtaining both enantiomers in high purity.

Table 1: Lipase-Catalyzed Resolution of Ethyl 3-Amino-3-(2,4-difluorophenyl)propanoate

| Enzyme | Solvent System | Temperature (°C) | Product | Enantiomeric Excess (ee) | Chemical Yield | Reference |

|---|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepasia) | iPr₂O, H₂O, Et₃N | 45 | This compound | ≥99% | >48% | nih.gov |

Yeast-Mediated Asymmetric Reductions and Derivatizations

While yeast-mediated asymmetric reductions are a well-established and powerful tool for the synthesis of chiral alcohols and other molecules, their specific application for the direct synthesis of this compound is not extensively documented in scientific literature. This method typically involves the use of whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), to reduce a prochiral ketone or a related precursor to a chiral alcohol, which can then be further elaborated into the desired amino acid. The absence of specific research on this route for the target molecule suggests that other synthetic strategies are currently more prevalent or have been found to be more efficient.

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides a direct and controllable means of establishing the desired stereochemistry at the C3 position of the β-amino acid scaffold. These methods often employ chiral auxiliaries or catalysts to influence the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliary-Mediated Approaches for Enantiomeric Control

Chiral auxiliary-mediated synthesis is a robust strategy for the preparation of enantiomerically pure compounds. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of fluorinated β-amino acids, a common strategy involves the diastereoselective reduction of a chiral β-enamino ester. One notable example employs (-)-8-phenylmenthol (B56881) as a chiral auxiliary. This auxiliary is attached to the β-enamino ester precursor, and the subsequent reduction of the carbon-nitrogen double bond is directed by the stereochemistry of the auxiliary, leading to the formation of the desired stereoisomer of the β-amino ester with moderate to good diastereoselectivity.

While this specific approach has been demonstrated for the synthesis of various fluorinated β-amino acids, the direct application to the 2,4-difluorophenyl substituted variant would follow the same principles. The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol.

Asymmetric Catalysis in the Formation of Beta-Amino Acid Scaffolds

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules, including β-amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of β-amino acid scaffolds.

The asymmetric Mannich reaction is a particularly relevant example of this strategy. In this reaction, a chiral catalyst, often a proline derivative or a chiral phosphoric acid, promotes the enantioselective addition of an enolizable carbonyl compound to an imine. For the synthesis of this compound, this would involve the reaction of a suitable ketene (B1206846) silyl (B83357) acetal (B89532) with an imine derived from 2,4-difluorobenzaldehyde (B74705) in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer of the β-amino ester product over the other.

While a broad range of chiral catalysts has been developed for the asymmetric synthesis of β-amino acids, the optimal catalyst for a specific substrate, such as the 2,4-difluorophenyl derivative, would require careful selection and optimization of reaction conditions to achieve high yield and enantioselectivity.

Classical Organic Synthesis Routes

Classical organic synthesis provides the foundational methods for constructing the basic carbon skeleton of the target molecule. While these routes often produce racemic mixtures, they are crucial for preparing the starting materials for subsequent resolution or for use in the development of stereoselective methods.

The Rodionov reaction is a well-established classical method for the synthesis of β-amino acids. This one-pot multicomponent reaction involves the condensation of an aldehyde, malonic acid, and ammonia (B1221849) or an amine in an alcoholic solvent. For the synthesis of 3-amino-3-(2,4-difluorophenyl)propanoic acid, 2,4-difluorobenzaldehyde is reacted with malonic acid and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under reflux.

This reaction proceeds via a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the racemic β-amino acid. The product precipitates from the reaction mixture and can be isolated by filtration. The yields of this reaction are generally moderate to good. While this method does not provide enantioselective control, it is a straightforward and cost-effective way to produce the racemic starting material for enzymatic resolution.

Table 2: Classical Synthesis of Racemic 3-Amino-3-(2,4-difluorophenyl)propanoic acid via the Rodionov Reaction

| Reactants | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Difluorobenzaldehyde, Malonic acid, Ammonium acetate | Ethanol | Reflux | (±)-3-Amino-3-(2,4-difluorophenyl)propanoic acid | Moderate to Good | nih.gov |

Strecker Synthesis and Its Adaptations for Substituted Beta-Amino Acids

The Strecker synthesis, first reported in 1850, is a well-established method for the synthesis of α-amino acids from aldehydes or ketones, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The classical Strecker synthesis yields a racemic mixture of α-amino acids. wikipedia.org The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

While the classical Strecker synthesis is primarily used for α-amino acids, adaptations of this methodology can be envisioned for the synthesis of β-amino acids like this compound. The synthesis of β-amino acids would require a modified starting material, such as an α,β-unsaturated aldehyde or a β-hydroxy aldehyde, which after initial reaction and subsequent rearrangement or elimination steps could lead to a β-aminonitrile precursor.

To achieve stereoselectivity, asymmetric variations of the Strecker reaction have been developed. These methods typically involve the use of a chiral auxiliary or a chiral catalyst. wikipedia.orgnih.gov For instance, replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, can induce diastereoselectivity in the cyanide addition step, leading to an enantiomerically enriched amino nitrile. wikipedia.org Subsequent removal of the chiral auxiliary affords the desired chiral amino acid. Another approach involves the use of chiral catalysts, such as those derived from BINOL or thiourea, to catalyze the enantioselective addition of cyanide to an imine. wikipedia.org

Although direct application of the Strecker synthesis for this compound is not extensively documented in readily available literature, the principles of asymmetric Strecker reactions provide a viable theoretical pathway for its synthesis.

One-Pot Synthetic Procedures for Arylpropanoic Acids

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of 3-amino-3-arylpropanoic acids, a modified Rodionov reaction provides a straightforward one-pot approach to the racemic product. This method involves the condensation of an aromatic aldehyde with malonic acid and ammonium acetate in a suitable solvent, typically ethanol, under reflux conditions. mdpi.com

In the context of synthesizing the target molecule, 2,4-difluorobenzaldehyde would be the starting aromatic aldehyde. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid.

| Starting Aldehyde | Reagents | Product | Yield | Reference |

| 3,4-Difluorobenzaldehyde | Malonic acid, NH4OAc, EtOH | (±)-3-Amino-3-(3,4-difluorophenyl)propanoic acid | 42% | mdpi.comnih.gov |

| 3,5-Difluorobenzaldehyde | Malonic acid, NH4OAc, EtOH | (±)-3-Amino-3-(3,5-difluorophenyl)propanoic acid | 48% | nih.gov |

This table presents data for the synthesis of similar difluorinated β-amino acids via a one-pot procedure, suggesting the feasibility for the 2,4-difluoro isomer.

While this one-pot method provides the racemic product, it serves as a crucial step for subsequent resolution techniques to obtain the desired (S)-enantiomer.

Control and Analysis of Enantiomeric Purity

Strategies for Achieving High Enantiomeric Excess (ee)

Achieving a high enantiomeric excess is critical for the pharmaceutical application of this compound. A prominent industrial strategy involves the asymmetric hydrogenation of a prochiral enamine precursor. This method is a key step in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor, for which the target amino acid is a vital intermediate.

The process typically involves the synthesis of a β-keto ester, which is then converted to an enamine. The subsequent asymmetric hydrogenation of the enamine double bond, catalyzed by a chiral transition metal complex, establishes the stereocenter with high enantioselectivity. Rhodium and Ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, are commonly employed for such transformations. The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the enantiomeric excess of the final product.

While specific yield and ee data for the asymmetric hydrogenation leading directly to this compound are proprietary and vary between different industrial processes, the successful application of this strategy in large-scale manufacturing underscores its efficiency and high degree of stereocontrol.

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the separation of the enantiomers of 3-amino-3-(2,4-difluorophenyl)propanoic acid, enzymatic kinetic resolution has proven to be a highly effective approach.

Specifically, the kinetic resolution of the corresponding racemic ethyl ester hydrochloride has been successfully achieved using lipase-catalyzed hydrolysis. Lipases, such as lipase PSIM from Burkholderia cepacia, can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. nih.gov

In a study on the enzymatic resolution of various fluorinated β-amino acid esters, the following results were obtained for a structurally similar compound:

| Substrate | Enzyme | Solvent | Product (S)-acid | Unreacted (R)-ester | Enantiomeric Excess (ee) | Reference |

| (±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate HCl | Lipase PSIM | iPr2O | (S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid | (R)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate | ≥99% for both | nih.gov |

This table demonstrates the high efficiency and enantioselectivity of lipase-catalyzed kinetic resolution for a closely related substrate, indicating its applicability for the target molecule.

This enzymatic method provides access to both the (S)-amino acid and the (R)-amino ester with excellent enantiomeric purity and in good chemical yields (typically >48% for each). nih.gov The separated enantiomers can then be used in subsequent synthetic steps. Dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Chemical Reactivity and Derivatization of 3s 3 Amino 3 2,4 Difluorophenyl Propanoic Acid

Transformations Involving the Amino Group

The primary amine in (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid is a key site for nucleophilic reactions, enabling the formation of amides, imines, and other N-functionalized derivatives.

Amide Formation and Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of peptide synthesis and a common transformation for primary amines. This reaction involves the coupling of the amino group of this compound with a carboxylic acid, which must first be activated to facilitate the nucleophilic attack of the amine. This methodology is crucial in the synthesis of various pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors.

A variety of modern coupling reagents have been developed to promote amide bond formation efficiently while minimizing side reactions and racemization. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for reaction.

Commonly used peptide coupling reagents are categorized into several families, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. The choice of reagent can significantly impact reaction efficiency and stereochemical integrity.

Table 1: Common Peptide Coupling Reagents and Conditions

| Reagent Class | Example Reagent | Abbreviation | Typical Co-reagent/Additive | Common Solvent |

|---|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | None or HOBt | Dichloromethane (DCM) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIPEA or Triethylamine (B128534) (TEA) | Dimethylformamide (DMF) |

In a typical procedure, the N-protected β-amino acid is coupled with another amine-containing molecule. For instance, in syntheses related to the drug Sitagliptin, a protected β-amino acid is coupled with a triazolopiperazine moiety using EDC as the coupling agent. The reaction proceeds by activating the carboxylic acid, followed by nucleophilic attack from the secondary amine of the triazolopiperazine to form the final amide product.

Schiff Base Formation and Related Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The reaction is reversible and often requires the removal of water to drive it to completion.

This transformation is fundamental in various biological and synthetic processes. For example, pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, relies on Schiff base formation to catalyze a range of biochemical transformations of amino acids, including decarboxylation and transamination.

Table 2: Representative Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Primary Amine | Aldehyde | Acid (e.g., Acetic Acid) | Reflux in Ethanol (B145695) | N-Substituted Imine |

| Primary Amine | Ketone | Acid (e.g., p-TsOH) | Azeotropic removal of water | N-Substituted Imine |

The formation of a Schiff base can serve as an intermediate step in further synthetic modifications. For example, the imine can be reduced to a secondary amine or be involved in decarboxylation reactions, mimicking biological pathways.

Nucleophilic Reactions of the Primary Amine Moiety

Beyond amide and imine formation, the primary amine of this compound can act as a nucleophile in a range of other important chemical transformations.

N-Alkylation: The direct N-alkylation of unprotected amino acids is a valuable method for synthesizing derivatives with modified properties, such as increased lipophilicity. While traditional methods often require protection-deprotection steps, modern catalytic approaches have been developed. For instance, transition metal complexes can catalyze the N-alkylation of amino acids with alcohols via a "hydrogen borrowing" mechanism. This process avoids the use of stoichiometric alkylating agents and generates water as the only byproduct.

Another important nucleophilic reaction is the Michael addition , where the amine adds to an α,β-unsaturated carbonyl compound. This conjugate addition is a powerful carbon-nitrogen bond-forming reaction used to synthesize more complex β-amino acid derivatives. The reaction can be catalyzed by various agents, including Lewis acids or bases, under mild conditions.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group provides a second major site for derivatization, enabling ester formation for protection or functionalization, as well as reduction and decarboxylation reactions.

Esterification Reactions for Carboxyl Protection and Functionalization

Esterification is a common and crucial reaction for the carboxylic acid group of amino acids. It serves two primary purposes: protecting the carboxyl group to prevent it from participating in unwanted side reactions during transformations at the amino group, and creating functionalized derivatives with altered solubility or biological activity.

Due to the zwitterionic nature of amino acids, direct esterification can be challenging. Therefore, the reaction is typically carried out under acidic conditions, which protonates the amino group and allows the carboxyl group to react with an alcohol.

Several methods are commonly employed for the esterification of amino acids:

Fischer Esterification: This classic method involves reacting the amino acid with a large excess of an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction of the amino acid with thionyl chloride (SOCl₂) in an alcohol is a highly effective variant, generating the acid catalyst in situ.

Reaction with Chlorotrimethylsilane (B32843): A mild and convenient method involves the use of chlorotrimethylsilane (TMSCl) in an alcohol like methanol. TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. This method proceeds at room temperature and generally provides good to excellent yields.

Reaction with Chlorosulphonic Acid: This method allows for esterification at high substrate concentrations. Chlorosulphonic acid is added dropwise to a suspension of the amino acid in the desired alcohol at low temperatures.

Table 3: Common Esterification Methods for Amino Acids

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification (SOCl₂ variant) | SOCl₂, Alcohol (e.g., EtOH) | Reflux | Amino acid ethyl ester hydrochloride |

| Trimethylsilyl Chloride Method | TMSCl, Alcohol (e.g., MeOH) | Room Temperature | Amino acid methyl ester hydrochloride |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol, yielding a β-amino alcohol. These chiral amino alcohols are valuable synthetic intermediates. Carboxylic acids are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). Therefore, strong reducing agents are required.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. It offers the advantage of being more selective than LiAlH₄, as it typically does not reduce esters or amides under the same conditions.

Sodium Borohydride/Iodine: A modified system using NaBH₄ in the presence of iodine (I₂) can also effectively reduce carboxylic acids, including N-protected amino acids, to their corresponding alcohols under milder conditions than LiAlH₄.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. The decarboxylation of simple β-amino acids like this compound is not a facile process and generally requires harsh conditions or enzymatic catalysis.

In biological systems, the decarboxylation of amino acids is catalyzed by enzymes, often requiring pyridoxal phosphate (PLP) as a cofactor. The process involves the formation of a Schiff base between the amino acid and PLP, which facilitates the elimination of CO₂. Chemocatalytic, metal-free methods inspired by this biological process have been developed, using a carbonyl compound like an aldehyde or ketone to form a Schiff base intermediate that lowers the activation energy for CO₂ elimination.

Reactivity of the Difluorophenyl Aromatic System

The chemical behavior of the 2,4-difluorophenyl ring in this compound is dictated by the strong electronic effects of the two fluorine substituents and the amino acid side chain. The fluorine atoms are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). While they also possess a positive resonance effect (+R) due to their lone pairs, the inductive effect is dominant, leading to a significant deactivation of the aromatic ring towards electrophilic attack. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution.

Investigations into Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. pitt.edu The stability of this intermediate is paramount to the reaction rate.

Substituents on the aromatic ring profoundly influence both the rate of reaction and the regioselectivity (orientation) of the substitution. youtube.comyoutube.com Activating groups donate electron density, stabilizing the arenium ion and increasing the reaction rate, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.orgyoutube.com

In the case of this compound, the aromatic ring is heavily deactivated towards EAS. This is due to the cumulative electron-withdrawing inductive effects of the two fluorine atoms. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the amino group of the side chain becomes protonated to form an ammonium (B1175870) group (-NH3+). youtube.com This protonated group is also a potent deactivating, meta-directing substituent. Consequently, the presence of three strongly deactivating groups renders the 2,4-difluorophenyl ring highly unreactive to most electrophiles.

| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH(NH3+)CH2COOH (C1) | -I (Strong) | None | Strongly Deactivating | Meta (to C3, C5) |

| -F (C2) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para (to C1, C3, C5) |

| -F (C4) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para (to C3, C5) |

Nucleophilic Aromatic Substitution (NAS) on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (NAS) provides a pathway to functionalize aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orgnih.gov The most common mechanism is the SNAr (addition-elimination) pathway. libretexts.org This process involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized negative intermediate, the Meisenheimer complex, followed by the departure of a leaving group. libretexts.org

The 2,4-difluorophenyl system is highly activated for NAS. The fluorine atoms, being strongly electron-withdrawing, stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. libretexts.org This activation is most pronounced when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. wikipedia.orglibretexts.org

In this compound, the fluorine atoms can themselves serve as excellent leaving groups. The reaction is particularly favorable because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atoms that polarizes the C-F bond. youtube.com Nucleophiles can replace either the fluorine at C2 or C4. The C2 position is ortho to one fluorine and the side chain, while the C4 position is para to the side chain and ortho to the other fluorine. This high degree of activation allows for substitutions with a variety of nucleophiles (e.g., alkoxides, amines, thiols) under relatively mild conditions.

| Position of Attack | Activating Groups (Ortho/Para) | Potential Leaving Group | Relative Reactivity |

|---|---|---|---|

| C2 | -F (at C4, para) | -F | High |

| C4 | -F (at C2, ortho) | -F | High |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. fiveable.meresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orgsigmaaldrich.com

The key initial step in these catalytic cycles is the oxidative addition of the organic halide to the Pd(0) complex. fiveable.me The reactivity of the C-X bond in this step generally follows the trend C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is the strongest carbon-halogen bond and is typically unreactive under standard cross-coupling conditions.

However, the activation of C-F bonds for cross-coupling is an area of active research, and successful couplings have been achieved, particularly with electron-deficient fluoroarenes. mdpi.com For the 2,4-difluorophenyl group, the electron-withdrawing nature of the fluorine atoms makes the C-F bonds more susceptible to oxidative addition than in non-activated fluoroarenes. Specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands, higher temperatures, and sometimes stoichiometric additives, are required to facilitate these transformations. mdpi.com Therefore, while challenging, the selective cross-coupling at either the C2 or C4 position of this compound is potentially achievable, offering a route to complex analogues that would be inaccessible through other methods. nih.gov

Synthesis and Comparative Reactivity of Analogues and Derivatives

Design and Synthesis of Structurally Modified Beta-Amino Acid Derivatives

The synthesis of structurally diverse β-amino acid derivatives is of significant interest in medicinal chemistry. google.com Starting from this compound, several positions on the molecule are amenable to modification to generate a library of analogues.

N-Functionalization: The primary amino group can be readily acylated to form amides or protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to facilitate further transformations or for incorporation into peptides. researchgate.net

C-Terminus Modification: The carboxylic acid can be converted into esters, amides, or reduced to the corresponding amino alcohol, providing a range of derivatives with different physicochemical properties.

Aromatic Ring Substitution: As discussed, the fluorine atoms can be replaced via NAS or potentially through advanced cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the phenyl ring, fundamentally altering the electronic and steric properties of the molecule.

Synthesis of Other β-Aryl-β-Amino Acids: General synthetic routes to 3-amino-3-arylpropanoic acids, such as the reaction of an aromatic aldehyde with malonic acid and an ammonia (B1221849) source (a variation of the Knoevenagel condensation followed by reduction or conjugate addition), can be employed to create analogues with different aromatic systems. google.com Asymmetric synthesis methodologies are crucial for controlling the stereochemistry at the β-carbon. nih.gov

Comparative Chemical Reactivity Studies of Aromatic Substituent Effects

The chemical reactivity of the aromatic ring is highly dependent on the nature of its substituents. A comparative study of analogues of this compound where the fluorine atoms are replaced by other groups provides a clear illustration of these electronic effects. youtube.com

Effect on EAS: Replacing the deactivating fluorine atoms with electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) would activate the ring towards electrophilic substitution. An analogue like 3-amino-3-(2,4-dimethylphenyl)propanoic acid would be significantly more reactive in EAS reactions than its difluoro counterpart. Conversely, replacing the fluorines with stronger electron-withdrawing groups (EWGs) like the nitro group (-NO2) would lead to even greater deactivation. youtube.com

Effect on NAS: The opposite trend is observed for nucleophilic aromatic substitution. The presence of fluorine atoms strongly activates the ring for NAS. Replacing them with neutral (e.g., -H) or electron-donating groups would render the ring inert to the SNAr reaction under normal conditions. An analogue like 3-amino-3-phenylpropanoic acid would not undergo NAS unless other strong EWGs are present. The introduction of nitro groups, as in 3-amino-3-(2,4-dinitrophenyl)propanoic acid, would make the ring exceptionally reactive towards nucleophiles. libretexts.org

| Substituents (X) at C2, C4 | Electronic Nature | Relative Rate of EAS (e.g., Nitration) | Relative Rate of NAS (e.g., with NaOMe) |

|---|---|---|---|

| -OCH3 | Strongly Activating (EDG) | Very High | Very Low |

| -CH3 | Activating (EDG) | High | Very Low |

| -H | Neutral | Moderate | Inert |

| -F | Deactivating (EWG) | Low | High |

| -NO2 | Strongly Deactivating (EWG) | Very Low | Very High |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is the process of determining the precise atomic connectivity of a molecule. For a compound like (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the exact structure can be confirmed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the propanoic acid backbone and the aromatic ring. The methine proton (CH) adjacent to the amino and phenyl groups, the methylene protons (CH₂), and the three aromatic protons would each appear in characteristic regions of the spectrum. The splitting of these signals, governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons. docbrown.info Similarly, the ¹³C NMR spectrum would display unique signals for each of the nine carbon atoms in the molecule, with their chemical shifts influenced by the electronegative fluorine, nitrogen, and oxygen atoms. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH-NH₂ | ~4.5 - 4.8 | Triplet (t) | ~7-8 |

| CH₂-COOH | ~2.8 - 3.0 | Doublet (d) | ~7-8 |

| Aromatic-H | ~7.0 - 7.5 | Multiplet (m) | - |

| NH₂ | Broad singlet | - | - |

| COOH | Broad singlet | - | - |

Note: Predicted values are based on the analysis of similar structures and functional groups.

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for separating components of a mixture and confirming their identity and purity. anaquant.comnih.gov

For this compound (C₉H₉F₂NO₂), the expected molecular weight is approximately 201.17 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 202.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 202.07 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 184.06 | Loss of water |

| [M-COOH+H]⁺ | 157.07 | Loss of carboxyl group |

Note: Predicted values are for the most abundant isotopes.

Analytical Methods for Purity and Stereochemical Assessment

Beyond structural confirmation, analytical methods are crucial for determining the chemical and stereochemical purity of the compound. High-performance liquid chromatography (HPLC) is the cornerstone of these assessments.

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pharmaceutical compounds and other fine chemicals. Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve separation of the main compound from any impurities. nih.gov For a polar compound like a β-amino acid, a C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector.

Since this compound is a chiral molecule, it is essential to separate and quantify its enantiomer, (3R)-3-Amino-3-(2,4-difluorophenyl)propanoic acid. This is achieved using chiral chromatography. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of N-blocked and unprotected amino acids. The mobile phase is typically a polar organic or reversed-phase system. This method is critical for determining the enantiomeric excess (e.e.) of the desired (3S) enantiomer.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) |

| Mobile Phase | Polar Organic Mode (e.g., Ethanol (B145695)/Methanol mixtures with acid/base modifier) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | Dependent on specific CSP and mobile phase |

Determination of Absolute Configuration

The "(3S)" designation in the compound's name refers to its absolute configuration—the specific three-dimensional arrangement of the substituents around the chiral center (the C3 carbon). wikipedia.org This configuration is not determined by standard chromatography but by specialized techniques. The most definitive method for determining absolute configuration is single-crystal X-ray crystallography, which provides a three-dimensional map of electron density in the molecule.

Alternatively, advanced NMR techniques can be used. For example, the Mosher's method involves derivatizing the amino group with a chiral reagent (Mosher's acid) to create diastereomers, whose NMR spectra can be analyzed to deduce the configuration of the original stereocenter. usm.edu Circular dichroism, which measures the differential absorption of left- and right-circularly polarized light, can also provide information about the absolute configuration of chiral molecules. acs.org The assignment follows the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon are ranked by atomic number, and the orientation (clockwise for 'R' or counter-clockwise for 'S') is determined. wikipedia.org

X-ray Crystallographic Analysis for Solid-State Stereochemistry

A typical X-ray crystallographic study would involve growing a single crystal of the compound, which is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the determination of the crystal system, space group, and the precise coordinates of each atom in the unit cell.

Hypothetical Data Table:

In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic analysis of this compound. It is crucial to note that the following data is purely illustrative and not based on experimental results.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 9.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 825.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.615 |

| R-factor | 0.045 |

Detailed Research Findings:

A detailed analysis of the crystal structure would provide insights into several key aspects of the molecule's solid-state chemistry:

Confirmation of Stereochemistry: The crystallographic data would unambiguously confirm the (S)-configuration at the C3 chiral center, as dictated by the Cahn-Ingold-Prelog priority rules. This is the most definitive method for assigning absolute stereochemistry.

Molecular Conformation: The analysis would reveal the preferred conformation of the propanoic acid backbone and the orientation of the 2,4-difluorophenyl substituent relative to the amino and carboxyl groups. This includes the specific torsion angles that define the molecular shape in the solid state.

Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules of this compound interact with each other. This would likely involve a network of hydrogen bonds between the amino and carboxyl groups of adjacent molecules, as is common for amino acids. The role of the fluorine atoms in influencing crystal packing through potential weak hydrogen bonds or dipole-dipole interactions would also be a key finding.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. These values can be compared to theoretical calculations and data from similar structures to understand the electronic effects of the difluorophenyl group on the rest of the molecule.

Without a published crystal structure, further detailed discussion remains speculative. The acquisition of such data would be a valuable contribution to the chemical and pharmaceutical sciences, providing a foundational understanding of the solid-state properties of this compound.

Theoretical and Computational Investigations of 3s 3 Amino 3 2,4 Difluorophenyl Propanoic Acid

Quantum Chemical Studies

No specific Density Functional Theory (DFT) studies on the electronic structure and reactivity of "(3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid" were found in the available resources. Typically, DFT calculations are employed to understand the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors of a molecule. For analogous compounds, like 3-(4-Fluorophenyl) propionic acid, DFT with basis sets such as B3LYP/6-311++G(d,p) has been used for geometry optimization and vibrational analysis. Such studies on the target compound would provide valuable insights into its stability and chemical behavior.

There are no specific computational models detailing the vibrational spectroscopy of "this compound." Computational methods, often coupled with experimental techniques like FT-IR and FT-Raman spectroscopy, are used to assign vibrational frequencies to specific molecular motions. For related molecules, theoretical calculations have been instrumental in correctly assigning and understanding the molecular structure relationship with its vibrational spectra. A similar computational analysis for the title compound would be necessary to interpret its experimental spectroscopic data accurately.

Molecular Modeling and Conformational Analysis

Specific molecular modeling and conformational analysis studies for "this compound" are not available in the public domain. Such studies are crucial for understanding the three-dimensional structure of the molecule and identifying its stable conformers. The conformational landscape of a molecule influences its physical, chemical, and biological properties. For other fluorinated propanoic acid derivatives, computational modeling has been used to explore different conformations and their relative stabilities.

Computational Elucidation of Reaction Mechanisms

There is no information available regarding the computational elucidation of reaction mechanisms and the influence of electronic effects on the chemical pathways of "this compound." The presence of two fluorine atoms on the phenyl ring is expected to significantly influence the electronic properties of the molecule, thereby affecting its reactivity and the mechanisms of reactions it undergoes. Computational studies would be essential to delineate these electronic effects on potential chemical transformations.

No studies were found that computationally investigate the effects of solvent polarity on the reaction energetics and pathways of "this compound." The polarity of the solvent can have a profound impact on the rates and mechanisms of chemical reactions. Computational models that incorporate solvent effects are necessary to predict how this compound would behave in different reaction media.

Future Directions and Emerging Research Avenues for 3s 3 Amino 3 2,4 Difluorophenyl Propanoic Acid

Development of Novel Highly Stereoselective and Sustainable Synthetic Strategies

The precise control of stereochemistry is paramount for the biological activity of chiral molecules. A primary future focus for (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid is the development of more efficient, safer, and environmentally benign synthetic routes that yield the desired (S)-enantiomer with high purity.

Current research in the broader field of fluorinated β-amino acids highlights several promising avenues. benthamscience.com Enzymatic and biocatalytic methods are at the forefront of sustainable synthesis. mdpi.com Lipase-catalyzed resolutions, for instance, offer an efficient means to separate enantiomers under mild conditions, potentially reducing the need for harsh chemicals and complex purification steps. mdpi.com Another approach gaining traction is biocatalytic transamination, which can establish multiple stereocenters with high diastereo- and enantioselectivity in a single step, often proceeding through a dynamic kinetic resolution process. nih.gov These enzymatic strategies not only provide high stereoselectivity but also align with the principles of green chemistry by utilizing biodegradable catalysts in aqueous environments.

Furthermore, research is moving towards methods that minimize reliance on rare or toxic transition metal catalysts. nih.gov The development of organocatalyzed reactions, such as Mannich-type reactions, presents a powerful alternative for constructing the carbon framework of β-amino acids stereoselectively. researchgate.netnih.gov Future synthetic strategies for this compound will likely focus on optimizing these catalytic systems to improve yields, reduce waste, and ensure industrial scalability. The goal is to create a synthetic toolkit that is not only highly selective but also economically viable and environmentally responsible.

Exploration of New Chemical Transformations and Applications as Versatile Building Blocks

Beyond its synthesis, the true potential of this compound lies in its application as a versatile building block for more complex molecules. Fluorinated amino acids are prized for their ability to impart unique properties onto peptides and other bioactive compounds. rsc.org

A significant area of future exploration is the incorporation of this amino acid into peptides to create peptidomimetics with enhanced characteristics. The fluorine atoms can increase metabolic stability by blocking sites susceptible to enzymatic degradation and can modulate the peptide's conformation and binding affinity to its biological target. benthamscience.comrsc.org These fluorinated building blocks are essential for designing novel therapeutics, from enzyme inhibitors to receptor modulators. chemimpex.com

The unique electronic properties conferred by the difluorophenyl group also open up new avenues in chemical synthesis. This compound can serve as a precursor for a variety of complex fluorinated molecules. researchgate.net Researchers are exploring its use in creating novel heterocyclic systems and as a key component in the synthesis of fluorinated analogues of natural products. sciencedaily.com Additionally, fluorescently labeled amino acids are becoming crucial tools for imaging and biological studies. nih.govresearchgate.net Future work could involve developing derivatives of this compound that incorporate fluorogenic tags, enabling real-time tracking of biological processes. nih.gov The ability to use this compound as a modular building block is critical for expanding the chemical space available to medicinal chemists and material scientists. nih.gov

Integration of Advanced Machine Learning and AI in Reaction Design and Prediction

The intersection of synthetic chemistry and artificial intelligence (AI) is a rapidly emerging field that promises to revolutionize how chemical research is conducted. For this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of its synthesis and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step processes, starting with halogenated phenyl precursors. Key steps include enantioselective amination and carboxylation. For example, a modified Strecker synthesis may employ chiral catalysts to achieve the (3S) configuration. Reaction conditions (e.g., ethanol or methanol as solvents, 60–80°C, inert atmosphere) are critical for yield and stereochemical purity. Post-synthesis purification via recrystallization or chiral HPLC ensures enantiomeric excess >98% .

Q. Which analytical techniques are recommended for characterizing enantiomeric purity and structural integrity?

- Methodology :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (90:10) .

- NMR Spectroscopy : -NMR confirms fluorine substitution patterns, while -NMR identifies the stereochemistry at the 3-position .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How do the fluorine substituents at the 2- and 4-positions influence metabolic stability and target binding?

- Mechanistic Insight : The electron-withdrawing nature of fluorine reduces metabolic oxidation of the phenyl ring, enhancing plasma half-life. Computational docking studies suggest that 2,4-difluorination optimizes hydrophobic interactions with enzyme active sites (e.g., kinase targets), while minimizing off-target binding . Comparative studies with mono-fluorinated analogs show a 2.5-fold increase in metabolic stability for the difluoro derivative .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Use isogenic cell lines and validated enzyme activity assays (e.g., fluorometric kinase profiling) to minimize variability .

- Structural Confirmation : Re-characterize batches via LC-MS and NMR to rule out degradation or stereochemical drift .

- Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify outliers or context-dependent effects (e.g., pH sensitivity in cellular uptake) .

Q. How can researchers address challenges in achieving high enantiomeric excess during scale-up synthesis?

- Methodology :

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination, achieving >90% ee .

- Dynamic Kinetic Resolution : Use lipases or engineered enzymes to racemize undesired enantiomers in situ .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to adjust parameters (e.g., temperature, catalyst loading) .

Q. What in silico tools predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.